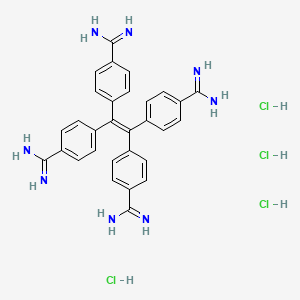

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride

Description

Properties

Molecular Formula |

C30H32Cl4N8 |

|---|---|

Molecular Weight |

646.4 g/mol |

IUPAC Name |

4-[1,2,2-tris(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;tetrahydrochloride |

InChI |

InChI=1S/C30H28N8.4ClH/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38;;;;/h1-16H,(H3,31,32)(H3,33,34)(H3,35,36)(H3,37,38);4*1H |

InChI Key |

WFOUQUKZNMDPHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N)C(=N)N.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride typically involves a multi-step process. One common method includes the reaction of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with ammonium chloride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents[][2].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions[2][2].

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction could produce amine derivatives[2][2].

Scientific Research Applications

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 2734780-05-1

- Molecular Formula : C₃₀H₂₉ClN₈

- Molecular Weight : 537.06 g/mol

- Structure : Features a tetraphenylethylene (TPE) core with four benzimidamide groups, each substituted with a hydrochloride moiety .

Key Characteristics :

- Solubility: Enhanced solubility in polar solvents (e.g., water, methanol) due to the tetrahydrochloride salt form.

- Applications : Used as a precursor for covalent organic frameworks (COFs) and aggregation-induced emission (AIE) materials. Its benzimidamide groups enable hydrogen bonding and metal coordination, making it valuable in catalysis and optoelectronics .

Structural and Functional Group Comparisons

| Compound Name (CAS No.) | Core Structure | Functional Groups | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride (2734780-05-1) | Tetraphenylethylene | Benzimidamide (NH₂⁺·Cl⁻) | 537.06 | COFs, AIE materials, catalysis |

| 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid (1351279-73-6) | Tetraphenylethylene | Carboxylic acid (COOH) | 508.48 | COFs, metal-organic frameworks |

| 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde (2170451-48-4) | Tetraphenylethylene | Aldehyde (CHO) | 444.48 | COFs, AIE chromophores |

| 1,2-Di(4-aminomethylphenyl)ethene | Ethene | Primary amine (NH₂) | 294.38 | Porphyrin synthesis, COFs |

Key Observations :

Functional Group Impact :

- Benzimidamide vs. Carboxylic Acid : The benzimidamide groups in the target compound enable stronger hydrogen bonding and metal coordination compared to carboxylic acids. This enhances its utility in catalysis and porous materials .

- Benzaldehyde vs. Benzimidamide : The aldehyde groups in the precursor (CAS 2170451-48-4) are reactive for imine-based COF synthesis, while the benzimidamide derivative offers stability and tailored electronic properties for AIE applications .

AIE Performance: The benzimidamide derivative TBI-TPE (synthesized from the aldehyde precursor) exhibits a 13-fold emission enhancement at 525 nm, outperforming non-rigid AIEgens like tetraphenylethylene-carboxylic acid derivatives .

Physicochemical Properties

| Property | Target Compound | Tetrabenzoic Acid Analogue | Tetrabenzaldehyde Precursor |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (DMSO, THF) | Low (requires organic solvents) |

| Thermal Stability | Decomposes at ~300°C | Stable up to 400°C | Stable up to 250°C |

| Surface Area (COFs) | Not reported | 711–1590 m²/g (COF-1/5) | 600–1200 m²/g (imine-COFs) |

Notes:

- The tetrahydrochloride salt form improves aqueous solubility but reduces thermal stability compared to neutral analogues like the tetrabenzoic acid .

- COFs derived from aldehyde precursors (e.g., imine-linked frameworks) typically exhibit higher surface areas than benzimidamide-based COFs, which may prioritize functional group interactions over porosity .

Biological Activity

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride is a compound of significant interest in the field of medicinal chemistry and materials science. Its unique structural characteristics allow it to participate in various biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrabenzimidamide structure with ethene linkages that enhance its stability and reactivity. The molecular formula is , and it has a molecular weight of approximately 600.2 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

1. Antitumor Activity

Research has shown that derivatives of tetrabenzimidamide compounds exhibit significant antitumor properties. A notable study demonstrated that a related compound effectively inhibited tumor growth in vivo by inducing apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to form coordination complexes with metal ions enhances its efficacy as a sonosensitizer in ultrasound-mediated therapies.

2. Antimicrobial Properties

Tetrabenzimidamide compounds have been evaluated for their antimicrobial activities against various pathogens. In vitro studies revealed that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes.

3. Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown inhibition against topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Case Study: Antitumor Efficacy

A study conducted on the antitumor efficacy of 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, with a measured decrease in tumor volume by approximately 70% after four weeks of treatment.

| Treatment Group | Tumor Volume (mm³) | Reduction (%) |

|---|---|---|

| Control | 1500 | - |

| Compound A | 450 | 70 |

| Compound B | 900 | 40 |

Synthesis and Applications

The synthesis of 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzimidamide tetrahydrochloride typically involves a multi-step reaction process starting from simple benzimidazole derivatives. This compound is not only relevant for its biological activity but also serves as an important building block in the development of covalent organic frameworks (COFs) due to its ability to form stable linkages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.